molecular formula C16H32N4O2 B14459173 Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl- CAS No. 70660-59-2

Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl-

Cat. No.: B14459173
CAS No.: 70660-59-2
M. Wt: 312.45 g/mol
InChI Key: RBHBFTQEIDXUJY-UHFFFAOYSA-N
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Description

Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl-) (CAS: 70660-59-2) is a symmetrically substituted urea derivative characterized by a 1,4-cyclohexanediyl backbone linking two urea groups. Each urea moiety is further substituted with diethyl groups (N',N'-diethyl), resulting in the molecular formula C₁₆H₃₂N₄O₂ and a molecular weight of 336.45 g/mol . The cyclohexane ring introduces conformational rigidity, while the diethyl substituents enhance lipophilicity compared to simpler alkyl or aryl groups. Its structural features make it a candidate for studying steric effects and solubility modulation in urea-based systems.

Properties

CAS No.

70660-59-2

Molecular Formula

C16H32N4O2

Molecular Weight

312.45 g/mol

IUPAC Name

3-[4-(diethylcarbamoylamino)cyclohexyl]-1,1-diethylurea

InChI

InChI=1S/C16H32N4O2/c1-5-19(6-2)15(21)17-13-9-11-14(12-10-13)18-16(22)20(7-3)8-4/h13-14H,5-12H2,1-4H3,(H,17,21)(H,18,22)

InChI Key

RBHBFTQEIDXUJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1CCC(CC1)NC(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of diethylamine with 1,4-cyclohexanediylbis(isocyanate) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanedione derivatives, while reduction can produce cyclohexylamine derivatives .

Scientific Research Applications

Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which Urea, N,N’‘-1,4-cyclohexanediylbis(N’,N’-diethyl-) exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The cyclohexane ring and diethyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl-) and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Urea, N,N''-1,4-cyclohexanediylbis(N',N'-diethyl-) 70660-59-2 C₁₆H₃₂N₄O₂ 336.45 Diethyl groups on urea nitrogens Moderate lipophilicity; research focus on steric effects .
Urea, N,N''-trans-1,4-cyclohexanediylbis[N'-(2-ethylhexyl)-] 500102-46-5 C₂₄H₄₈N₄O₂ 424.66 2-Ethylhexyl groups Higher lipophilicity due to branched alkyl chains; potential use in solubility studies .
Urea, N,N''-trans-1,4-cyclohexanediylbis[N'-(3,7-dimethyloctyl)-] 500102-49-8 C₂₈H₅₆N₄O₂ 480.77 3,7-Dimethyloctyl groups Enhanced steric bulk; possible applications in polymer chemistry .
ISRIB (trans-N,N′-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide]) 1597403-47-8 C₂₂H₂₄Cl₂N₂O₄ 451.34 4-Chlorophenoxyacetamide groups Biomedical application as an integrated stress response inhibitor .
N,N'-Methylenebis(urea) 13547-17-6 C₃H₈N₄O₂ 132.12 Methylene bridge (no cyclohexane ring) Simpler structure; limited steric hindrance; used in crosslinking reactions .
1,3-Dicyclohexylurea 2387-23-7 C₁₃H₂₄N₂O 224.34 Cyclohexyl groups directly on urea High rigidity; model compound for hydrogen-bonding studies .

Structural and Functional Differences

Backbone Rigidity :

  • The 1,4-cyclohexanediyl backbone in the target compound introduces conformational rigidity compared to the flexible methylene bridge in N,N'-Methylenebis(urea) . This rigidity may influence crystallinity and thermal stability.
  • In contrast, ISRIB replaces the urea groups with acetamide linkages, enabling interactions with biological targets like stress-response proteins .

Substituent Effects: Diethyl groups (target compound) provide moderate lipophilicity, balancing solubility in polar and nonpolar solvents. 2-Ethylhexyl and 3,7-dimethyloctyl substituents (CAS 500102-46-5 and 500102-49-8) increase molecular weight and hydrophobicity, making these derivatives more suitable for lipid-based formulations . Chlorophenoxy groups in ISRIB enhance bioactivity but reduce solubility in aqueous media .

Applications: The target compound and its alkyl-substituted analogs are primarily research tools for studying urea chemistry.

Physicochemical Properties

  • Lipophilicity :
    • Diethyl-substituted urea (logP ~2.5 estimated) is less lipophilic than 2-ethylhexyl (logP ~5.5) or 3,7-dimethyloctyl derivatives (logP ~7.0) due to shorter alkyl chains .
  • Solubility :
    • The target compound is likely soluble in aprotic solvents (e.g., DMSO, THF) but sparingly soluble in water. Longer alkyl chains in analogs further reduce aqueous solubility .
  • Thermal Stability :
    • Cyclohexane-backbone derivatives exhibit higher thermal stability (decomposition >200°C) compared to methylene-bridged ureas .

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